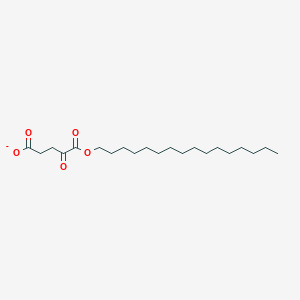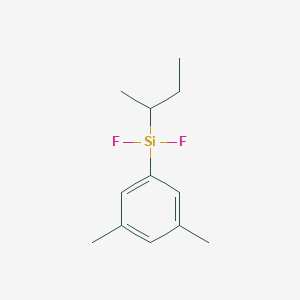
(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane is a chemical compound characterized by the presence of a butan-2-yl group, a 3,5-dimethylphenyl group, and two fluorine atoms attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane typically involves the reaction of 3,5-dimethylphenylsilane with butan-2-yl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
(Butan-2-yl)(3,5-dimethylphenyl)difluorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound may be utilized in the development of silicon-based biomolecules and probes for biological studies.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as silicone polymers and coatings, due to its unique properties.
Mécanisme D'action
The mechanism by which (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane exerts its effects involves interactions with specific molecular targets. The silicon atom, with its ability to form stable bonds with various elements, plays a crucial role in the compound’s reactivity. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition, depending on the nature of the reactants and conditions.
Comparaison Avec Des Composés Similaires
- (Butan-2-yl)(3,5-dimethylphenyl)chlorosilane
- (Butan-2-yl)(3,5-dimethylphenyl)trimethylsilane
- (Butan-2-yl)(3,5-dimethylphenyl)triethoxysilane
Comparison: Compared to its analogs, (Butan-2-yl)(3,5-dimethylphenyl)difluorosilane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications requiring robust and inert materials.
Propriétés
Numéro CAS |
918446-88-5 |
|---|---|
Formule moléculaire |
C12H18F2Si |
Poids moléculaire |
228.35 g/mol |
Nom IUPAC |
butan-2-yl-(3,5-dimethylphenyl)-difluorosilane |
InChI |
InChI=1S/C12H18F2Si/c1-5-11(4)15(13,14)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
Clé InChI |
PFTDEVRXDHVNGR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)[Si](C1=CC(=CC(=C1)C)C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)
![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
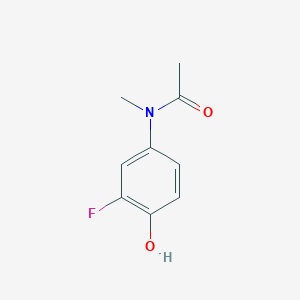
![2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid](/img/structure/B12613341.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12613357.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)
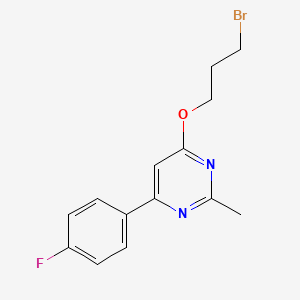
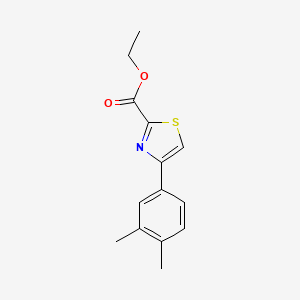
![N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B12613386.png)
![[2-(Nonan-4-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12613391.png)
